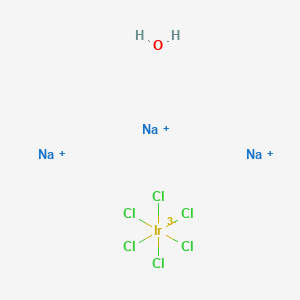

Sodium hexachloroiridate(III) hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium hexachloroiridate(III) hydrate is an inorganic compound with the chemical formula Na₃IrCl₆·xH₂O. It is a crystalline solid that appears as a greenish-brown powder. This compound is known for its solubility in water and its use in various chemical applications .

Métodos De Preparación

Sodium hexachloroiridate(III) hydrate can be synthesized through several methods:

Reduction of Sodium Hexachloroiridate(IV): This method involves the reduction of sodium hexachloroiridate(IV) using reducing agents such as iron(II), oxalate, or hydrogen sulfide.

Direct Reaction: Another method involves heating iridium metal with sodium chloride and chlorine gas.

These methods are typically conducted under controlled conditions to ensure the purity and yield of the product.

Análisis De Reacciones Químicas

Sodium hexachloroiridate(III) hydrate undergoes various chemical reactions:

Dehydration: It gets dehydrated at 110°C and reversibly decomposes at 550°C.

Oxidation: In the presence of air at 450°C, it gets oxidized to form iridium dioxide, sodium chloride, and chlorine gas.

Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form hydrogen hexachloroiridate(III).

Reaction with Ammonia: It reacts with ammonia water in a sealed tube at 145°C to form hexammineiridium(III) chloride.

Aplicaciones Científicas De Investigación

Sodium hexachloroiridate(III) hydrate has several applications in scientific research:

High-Performance Liquid Chromatography (HPLC): It is used as a reagent for the analysis of peptides and proteins.

Material Science: It is used in the preparation of iridium-based materials and compounds for various technological applications.

Mecanismo De Acción

The mechanism of action of sodium hexachloroiridate(III) hydrate involves its ability to act as a source of iridium ions in chemical reactions. These iridium ions can participate in various catalytic processes, facilitating the transformation of reactants into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Sodium hexachloroiridate(III) hydrate can be compared with other similar compounds such as:

Sodium hexachloroiridate(IV): This compound has a higher oxidation state of iridium and different reactivity.

Sodium hexachlororhodate(III): This compound contains rhodium instead of iridium and exhibits different chemical properties and applications.

This compound is unique due to its specific reactivity and applications in catalysis and material science.

Propiedades

IUPAC Name |

trisodium;hexachloroiridium(3-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIIVDVTQZORNM-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2IrNa3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718702 |

Source

|

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-23-6 |

Source

|

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Sodium hexachloroiridate(III) hydrate chosen as a probe molecule in these studies?

A: this compound (Na3[IrCl6]·xH2O) serves as a model redox-active compound in electrochemical studies. Its well-defined electrochemical behavior makes it suitable for evaluating the performance of modified electrodes. Both studies used this compound to assess the electron transfer capabilities of their novel electrode materials. This helps researchers understand how efficiently the modified electrodes can facilitate electron exchange during electrochemical measurements. [, ]

Q2: How do the modified electrodes discussed in the articles impact the electrochemical detection of this compound?

A: While the articles don't delve into specific results for this compound, they highlight that the modified electrodes demonstrate improved performance for detecting various analytes. The first article focuses on graphene-modified screen-printed electrodes (GN-SPEs) and emphasizes their sensitivity and reproducibility in detecting various molecules, including this compound. [] The second article explores η1‐Allypalladium complexes for modifying screen-printed electrodes, aiming to enhance sensitivity and selectivity for specific analytes like guanine. [] Although specific results for this compound aren't detailed, it's likely that the modifications impact its detection by influencing electron transfer kinetics, altering the electrode surface properties, and potentially improving signal-to-noise ratios.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazol-6-ol](/img/structure/B568141.png)

![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)

![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)

![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)